1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one
Description
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one (C₁₀H₁₁BrO₂, MW 243.10, CAS 1893674-30-0) is a β-hydroxy ketone derivative featuring a 3-bromophenyl group attached to a tertiary alcohol and a ketone moiety. This compound is structurally characterized by its brominated aromatic ring and the 2-hydroxy-2-methylpropan-1-one group, which confers unique electronic and steric properties. It is utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules .
Properties
IUPAC Name |
1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVNDZHGUYIGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893674-30-0 | |
| Record name | 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one typically involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed reactions with boronic acids or esters.
Major Products Formed:
Oxidation: 1-(3-Bromophenyl)-2-oxo-2-methylpropan-1-one.
Reduction: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) are common structural analogs. Key examples include:
- (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) and (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (C4) .
The absence of conjugation in the target compound likely reduces UV absorption intensity compared to chalcones, which exhibit strong absorbance due to their enone systems . Additionally, chalcones demonstrate significant cytotoxicity against cancer cells, attributed to their electrophilic α,β-unsaturated carbonyl groups, which can form covalent bonds with cellular nucleophiles .
β-Ketoenol Derivatives
The compound (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one shares a β-ketoenol motif with the target molecule but incorporates a pyrazole ring .
The pyrazole hybrid’s β-ketoenol group enables resonance stabilization and hydrogen-bonding networks, which may enhance thermal stability and biological interactions compared to the target compound’s simpler tertiary alcohol structure .
Brominated Aromatic Ketones
- 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one : A brominated chalcone synthesized via dibromination and elimination, crystallizing in a planar conformation .
- Enantiopure Bromophenyl Ethanol Derivatives: e.g., (R)-1-(3-Bromophenyl)ethanol (>95% ee), used in asymmetric synthesis .
Data Tables
Table 1. Structural and Bioactive Comparison
| Compound | Molecular Weight | Functional Groups | IC₅₀ (MCF-7) | Key Feature |
|---|---|---|---|---|
| This compound | 243.10 | β-Hydroxy ketone | N/A | Tertiary alcohol |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) | 313.20 | α,β-Unsaturated ketone | 42.22 μg/mL | Conjugated enone |
| (Z)-3-(3-Bromophenyl)-β-ketoenol-pyrazole | 341.20 | β-Ketoenol, pyrazole | N/A | Resonance stabilization |
Biological Activity
1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in drug development.
Chemical Structure
The structure of this compound is characterized by a bromophenyl group attached to a hydroxy-methylpropanone framework. The presence of the bromine atom at the meta position enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological responses. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the accumulation or depletion of metabolites.
- Receptor Binding : It can interact with cellular receptors, triggering signaling cascades that result in various physiological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM. The compound was found to upregulate p53 expression and downregulate Bcl-2 levels, indicating a mechanism involving apoptosis induction .
Research Findings
Numerous studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial properties compared to related compounds .
- Cytotoxicity Studies : Research conducted by Pendergrass et al. (2020) demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound affects multiple signaling pathways involved in cell survival and proliferation, making it a promising candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
